6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as PBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBZ belongs to the class of benzoxazinone derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been found to modulate the activity of various signaling pathways involved in cancer cell growth and survival, including the Akt and MAPK pathways.
Advantages and Limitations for Lab Experiments
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is the development of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, which may provide insights into its biological activities. Additionally, further studies are needed to evaluate the safety and efficacy of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one in vivo, as well as its potential interactions with other drugs.
Synthesis Methods
The synthesis of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminobenzoic acid with piperidine and isocyanate. The resulting product is then subjected to cyclization to form 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. This method has been reported to yield 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one with high purity and yield.
Scientific Research Applications
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to possess anti-viral activity against HIV-1 and herpes simplex virus.
properties
IUPAC Name |
6-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-9-19-12-5-4-10(8-11(12)15-13)14(18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZRMPEVIBPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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